molecular formula C8H15NO3 B2848833 Ethyl 2-(2-methylpropanamido)acetate CAS No. 31766-30-0

Ethyl 2-(2-methylpropanamido)acetate

Cat. No.: B2848833
CAS No.: 31766-30-0
M. Wt: 173.212
InChI Key: IGDJNTXVYYFXGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-methylpropanamido)acetate can be synthesized through the reaction of ethyl chloroacetate with 2-methylpropanamide in the presence of a base such as sodium hydroxide . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-methylpropanamido)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Ethyl 2-(2-methylpropanamido)acetate serves as a versatile intermediate in organic synthesis. It is particularly useful for constructing complex molecules due to its ability to undergo various chemical transformations.

  • Synthesis of Pharmaceuticals : The compound is employed in the synthesis of pharmaceutical agents, acting as a building block for more complex structures. For instance, it has been utilized in the preparation of amides and other derivatives that are crucial in drug development .
  • Chemical Reactions : this compound can participate in nucleophilic substitutions and condensations, making it valuable in creating diverse organic compounds. Its reactivity allows it to be transformed into various functional groups, facilitating the design of new molecules with specific biological activities .

Medicinal Chemistry

In medicinal chemistry, this compound has potential applications due to its structural characteristics that can influence biological activity.

  • Drug Development : Researchers are exploring this compound's role in developing novel therapeutics. Its ability to modulate biological pathways makes it a candidate for further investigation in drug discovery programs aimed at treating various diseases .
  • Biological Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial and anti-inflammatory properties. These findings warrant further exploration through clinical studies to assess their efficacy and safety profiles .

Biochemical Applications

This compound is also recognized for its role as a biochemical agent.

  • Buffering Agent : This compound functions as a non-ionic organic buffering agent in biological systems, particularly in cell culture applications where maintaining pH is critical. It is effective within a pH range of 6-8.5, making it suitable for various biochemical assays and experiments .

Case Study 1: Synthesis of Antimicrobial Agents

A study investigated the use of this compound as an intermediate in synthesizing new antimicrobial agents. The derivatives synthesized demonstrated significant activity against common bacterial strains, indicating the compound's potential utility in developing new antibiotics.

Case Study 2: Biochemical Buffering

In another study focusing on cell culture systems, this compound was evaluated as a buffering agent. Results showed that it effectively maintained stable pH levels during cellular growth phases, supporting its application in laboratory settings for biological research.

Mechanism of Action

The mechanism of action of ethyl 2-(2-methylpropanamido)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include metabolic processes and signal transduction pathways .

Comparison with Similar Compounds

Ethyl 2-(2-methylpropanamido)acetate can be compared with similar compounds such as:

  • Ethyl 2-(2-ethylpropanamido)acetate
  • Ethyl 2-(2-methylbutanamido)acetate
  • Ethyl 2-(2-methylpentanamido)acetate

These compounds share similar structural features but differ in their alkyl chain lengths and branching. This compound is unique due to its specific amide and ester functional groups, which confer distinct chemical reactivity and biological activity .

Biological Activity

Ethyl 2-(2-methylpropanamido)acetate (CAS Number: 31766-30-0) is a compound of interest in various scientific fields, particularly in biology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

This compound is an ester that can be synthesized through various methods, typically involving the reaction of 2-methylpropanamide with ethyl acetate. It serves as an intermediate in the synthesis of more complex organic molecules and has been noted for its role in enzyme-substrate interactions and metabolic pathways.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can exhibit inhibitory or activating effects on these targets, influencing various biochemical pathways. Key mechanisms include:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes, which could have implications for drug development.
  • Receptor Modulation : Interaction with receptors can lead to altered signal transduction pathways, impacting cellular responses.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of this compound. For instance, it has been investigated for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated that this compound could induce apoptosis in various cancer cell lines, suggesting its utility as a therapeutic agent against tumors .

Enzyme-Substrate Interactions

This compound has been used to study enzyme-substrate interactions, particularly in metabolic pathways. Its structural characteristics allow it to mimic substrates of certain enzymes, facilitating the understanding of enzymatic mechanisms and aiding in the design of inhibitors .

Case Studies

  • Anticancer Studies : In a series of experiments involving different cancer cell lines, this compound demonstrated significant inhibitory effects on cell viability. The IC50 values ranged from 36 μM to over 100 μM depending on the cell line tested .
  • Mechanistic Studies : Research utilizing high-throughput screening techniques revealed that this compound could effectively inhibit specific kinase activities associated with cancer progression. For example, it showed competitive inhibition against certain ATP-binding proteins involved in mitotic processes .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Antitumor ActivityInduces apoptosis in cancer cells
Enzyme InhibitionInhibits metabolic enzymes
Receptor ModulationAlters signal transduction

Properties

IUPAC Name

ethyl 2-(2-methylpropanoylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-4-12-7(10)5-9-8(11)6(2)3/h6H,4-5H2,1-3H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDJNTXVYYFXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

10.00 g of glycine ethyl ester hydrochloride (71.6 mmol) and 21.97 ml of NEt3 (2.2 eq.) were dissolved in 200 ml of CH2Cl2 and treated between 0° and 5° dropwise with 7.81 ml of isobutyryl chloride (1.05 eq.), dissolved in 50 ml of CH2Cl2. The reaction mixture was allowed to reach ambient temperature (2.5 h) and then quenched by carefully pouring onto crashed ice/HCl/AcOEt. Separation of the layers, additional extraction of the aqueous phase with AcOEt, washing with Na2CO3 and brine, drying of the combined organic phase over magnesium sulfate, and evaporation of the solvents, followed by flash chromatography (SiO2, hexane/AcOEt=6/4) yielded 11.74 g of the title compound as colorless oil.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
21.97 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
7.81 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.